

Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using **Laquinimod Sodium** in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis.

Introduction

Laquinimod is an orally active immunomodulatory compound that has shown efficacy in various EAE models.[1] Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR).[2][3] This leads to a shift from pro-inflammatory to anti-inflammatory immune responses, including the modulation of T cells, monocytes, and dendritic cells, as well as direct neuroprotective effects within the central nervous system (CNS).[4][5] Laquinimod has been demonstrated to reduce inflammation, demyelination, and axonal damage in the CNS of EAE-induced mice.[6][7]

Quantitative Data Summary

The following tables summarize the common dosages and administration details for **Laquinimod Sodium** in EAE mouse models as reported in the literature.

Table 1: Laquinimod Sodium Dosage in EAE Mouse Models



Dosage (mg/kg/day)	Mouse Strain	EAE Model	Treatment Regimen	Key Findings
1, 5, 25	C57BL/6	MOG-induced	Not specified	Dose-dependent inhibition of disease development.[8]
5, 25	C57BL/6	MOG-induced	Prophylactic & Therapeutic	Decreased clinical scores, inhibited Th1 cytokine production, reduced CNS inflammation.[9]
25	C57BL/6	MOG-induced	Prophylactic	Reduced disease incidence from 100% to 20% and disease severity.[2]
25	C57BL/6	MOG-induced	Prophylactic (from day 5 post- immunization)	Prevented clinical signs of EAE, inflammation, demyelination, and axonal loss. [10]
25	C57BL/6 MOG- specific TCR transgenic (2D2) x IgH-chain knock-in (Th)	Spontaneous EAE	Prophylactic (from 19 days of age)	Delayed onset and reduced disease incidence.[11]
25	C57BL/6 MOG- specific TCR transgenic (2D2)	Spontaneous EAE	Therapeutic (after disease onset)	Prevented disability progression.[11]



	x IgH-chain knock-in (Th)			
Not specified	SJL/J	PLP 139-151- induced	Prophylactic & Therapeutic	Suppressed clinical signs of disease and reduced CNS T cell infiltration.

Table 2: Laquinimod Sodium Administration Details

Parameter	Description	Source
Formulation	Dissolved in purified water.	[11]
Route of Administration	Oral gavage.	[9][10][11]
Volume	Typically 0.2 mL.	[2][8]
Frequency	Daily.[9][11]	Six days a week.[2][8]

Experimental Protocols EAE Induction (MOG35-55 in C57BL/6 Mice)

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

Materials:

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)



- Phosphate-Buffered Saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final
 concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis, mix equal
 volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify
 by sonication or using two syringes connected by a Luer lock.
- Immunization (Day 0): Subcutaneously inject 100-200 μL of the MOG/CFA emulsion over two sites on the flank of each mouse.
- Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally (i.p.).

Laquinimod Sodium Preparation and Administration

Materials:

- Laquinimod Sodium powder
- Purified water or saline
- Oral gavage needles

Procedure:

- Preparation: Dissolve Laquinimod Sodium powder in purified water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution of 2.5 mg/mL to administer 0.2 mL). Ensure the solution is homogenous.
- Administration: Administer the prepared Laquinimod solution daily via oral gavage. For prophylactic treatment, begin administration on the day of immunization or a few days after.
 [9][10] For therapeutic treatment, start administration at the onset of clinical signs or at the peak of the disease.[9][12]



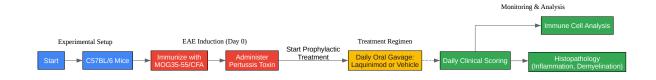
Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and score them according to the following scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or wobbly gait
- 3: Partial hind limb paralysis
- 4: Complete hind limb paralysis
- 5: Moribund or dead

Visualizations

Experimental Workflow for Prophylactic Laquinimod Treatment in EAE

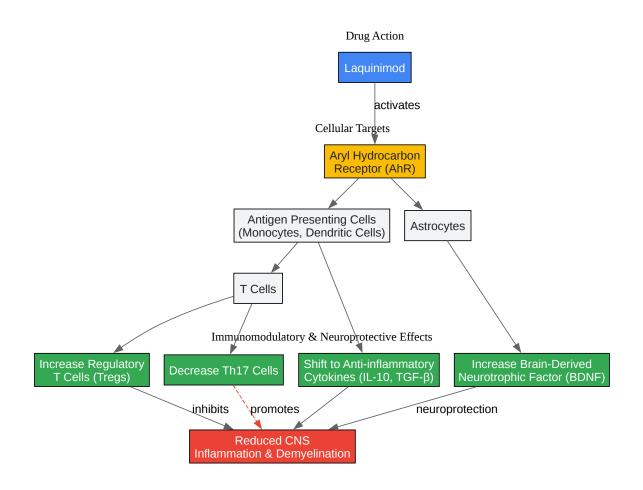


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Caption: Prophylactic treatment workflow for Laquinimod in an EAE mouse model.

Signaling Pathway of Laquinimod's Mechanism of Action





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Caption: Simplified signaling pathway of Laquinimod's mechanism of action.







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- To cite this document: BenchChem. [Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132467#laquinimod-sodium-dosage-and-administration-in-eae-mouse-models]



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